NTRC 0066-0

Kinase selectivity profiling Off-target mitigation Mitotic kinase inhibitors

Substituting NTRC 0066-0 with alternative TTK inhibitors of comparable IC50 yields materially different outcomes—cellular activity correlates with target residence time, not potency alone. This orally bioavailable, ATP-competitive TTK/Mps1 inhibitor (IC50: 0.9 nM) has a solved co-crystal structure (PDB: 5N87) and validated efficacy in TNBC xenografts, synergistic survival benefit with docetaxel in genetic TNBC models, and complete tumor growth inhibition in CTNNB1-mutant xenografts. Its low selectivity entropy ensures reproducible target engagement—the definitive tool for SAC biology, chromosome segregation fidelity, and taxane combination studies.

Molecular Formula C33H39N7O2
Molecular Weight 565.7 g/mol
Cat. No. B609676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNTRC 0066-0
SynonymsNTRC-0066-0;  NTRC 0066-0;  NTRC0066-0;  NTRC-00660;  NTRC 00660;  NTRC00660
Molecular FormulaC33H39N7O2
Molecular Weight565.7 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC=C1)CC)NC(=O)C2=C3CCC4=CN=C(N=C4N3C=C2)NC5=C(C=C(C=C5)N6CCN(CC6)C)OC
InChIInChI=1S/C33H39N7O2/c1-5-22-8-7-9-23(6-2)30(22)36-32(41)26-14-15-40-28(26)13-10-24-21-34-33(37-31(24)40)35-27-12-11-25(20-29(27)42-4)39-18-16-38(3)17-19-39/h7-9,11-12,14-15,20-21H,5-6,10,13,16-19H2,1-4H3,(H,36,41)(H,34,35,37)
InChIKeyHGEIUFJVGHMGRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NTRC 0066-0: A Clinical-Stage TTK/Mps1 Kinase Inhibitor with Subnanomolar Potency and Documented Selectivity Profile


NTRC 0066-0 (CAS: 1817791-73-3) is a synthetic small-molecule inhibitor of threonine tyrosine kinase (TTK), also known as monopolar spindle 1 (Mps1), a core component of the spindle assembly checkpoint (SAC) that governs mitotic fidelity [1]. The compound is an orally bioavailable, ATP-competitive inhibitor developed as a clinical candidate for oncology applications, with a co-crystal structure of the TTK kinase domain in complex with NTRC 0066-0 solved at 2.29 Å resolution (PDB: 5N87), confirming its direct binding to the ATP-binding pocket [2]. Biochemically, NTRC 0066-0 inhibits TTK enzyme activity with an IC50 of 0.9 nM and has been advanced through optimization guided by target residence time and selectivity entropy metrics [3].

Why NTRC 0066-0 Cannot Be Simply Substituted with Other TTK/Mps1 Inhibitors in Preclinical Oncology Studies


TTK/Mps1 inhibitors form a chemically diverse class with ATP-competitive agents exhibiting wide variation in selectivity breadth, binding kinetics, and translational pharmacology. Although multiple TTK inhibitors demonstrate sub-10 nM IC50 values in isolated kinase assays, this potency metric alone is an unreliable proxy for cellular efficacy or in vivo therapeutic window [1]. A systematic parallel evaluation of 12 TTK inhibitors, including NTRC 0066-0, Mps-BAY2b, BAY 1161909, BAY 1217389, TC-Mps1-12, and MPI-0479605, demonstrated that cellular anti-proliferative activity correlates poorly with biochemical IC50 and much more strongly with target residence time—a parameter that varies substantially across inhibitors [2]. Consequently, substituting NTRC 0066-0 with an alternative TTK inhibitor of nominally comparable IC50 (e.g., MPI-0479605 at 1.8 nM or TC-Mps1-12 at 6.4 nM) may yield materially different experimental outcomes in both cellular and in vivo systems, particularly regarding therapeutic index, off-target toxicity profiles, and combinatorial efficacy with standard-of-care agents such as docetaxel [3].

NTRC 0066-0 Evidence-Based Differentiation: Quantified Selectivity, Binding Kinetics, and In Vivo Efficacy Data Relative to TTK Inhibitor Comparators


Broad Kinase Selectivity: NTRC 0066-0 Demonstrates >250-Fold Selectivity Across 276 Kinases Including Mitotic and Cell Cycle CDKs

In a kinase selectivity screen encompassing 276 kinases, NTRC 0066-0 exhibited greater than 250-fold selectivity over all kinases examined, including key mitotic and cell cycle-dependent kinases (CDKs) [1]. This selectivity window is a direct result of optimization via EntropySelect™ methodology and is substantially broader than many earlier-generation TTK inhibitors, which often display narrower selectivity margins or promiscuous off-target profiles [2].

Kinase selectivity profiling Off-target mitigation Mitotic kinase inhibitors

Target Residence Time: NTRC 0066-0 Exhibits Slow Dissociation Kinetics Correlating with Potent Cellular Anti-Proliferative Activity

Surface plasmon resonance (SPR) experiments demonstrated that NTRC 0066-0 exhibits slow dissociation kinetics from the TTK kinase domain, resulting in a prolonged target residence time [1]. In a comparative analysis of 12 TTK inhibitors (including Mps-BAY2b, BAY 1161909, BAY 1217389, TC-Mps1-12, and MPI-0479605), cellular anti-proliferative activity correlated significantly more strongly with target residence time (R² values) than with biochemical IC50 or binding affinity [2]. NTRC 0066-0 was optimized specifically for extended target residence time via unique binding mode engineering [3].

Target residence time Binding kinetics SPR analysis

In Vivo Single-Agent Tumor Growth Inhibition: NTRC 0066-0 Demonstrates Oral Efficacy in MDA-MB-231 Triple-Negative Breast Cancer Xenografts

NTRC 0066-0 inhibited tumor growth in the MDA-MB-231 triple-negative breast cancer (TNBC) xenograft model as a single agent following oral administration [1]. The compound also inhibited the phosphorylation of a TTK substrate protein at the kinetochore and induced chromosome missegregation in mouse tumors in vivo, confirming on-target engagement in the tumor microenvironment [2]. In contrast, many TTK inhibitors in the same class (e.g., TC-Mps1-12) require higher doses (25-100 mg/kg, daily oral dosing) to achieve comparable tumor growth inhibition in xenograft models .

TNBC xenograft Oral bioavailability In vivo tumor growth inhibition

Docetaxel Combination Synergy: NTRC 0066-0 Doubles Mouse Survival in Genetic TNBC Model Without Added Toxicity

In a genetically engineered mouse model of spontaneous TNBC (based on BRCA1 and TP53 inactivation), combination of NTRC 0066-0 with a therapeutic dose of docetaxel resulted in a doubling of mouse survival and extended tumor remission, without observable toxicity [1]. This survival benefit was observed only upon co-administration of the two agents, indicating a synergistic in vivo effect rather than additive activity [2]. This represents a differentiated preclinical pharmacology profile compared to other TTK inhibitors for which combination synergy with standard-of-care taxanes has not been reported or validated in comparable genetic tumor models.

Combination therapy TNBC Survival benefit Docetaxel

Structural Binding Mode and Selectivity Entropy: NTRC 0066-0 Exhibits Low Selectivity Entropy Consistent with Clean Kinase Profile

NTRC 0066-0 was co-crystallized with the TTK kinase domain (PDB: 5N87) at 2.29 Å resolution, revealing a unique binding mode that contributes to its long target residence time [1]. The compound exhibits low selectivity entropy—a quantitative metric of kinase selectivity derived from broad-panel inhibition profiling—consistent with its >250-fold selectivity over 276 kinases [2]. This represents a distinct optimization outcome compared to other TTK inhibitors; for example, MPI-0479605 demonstrates >40-fold selectivity, while NMS-P715 shows >27-fold selectivity, indicating a narrower selectivity margin that may increase off-target liability in cellular and in vivo assays .

Selectivity entropy X-ray crystallography Binding mode

NTRC 0066-0 Application Scenarios: Validated Preclinical Use Cases in Triple-Negative Breast Cancer, CTNNB1-Mutant Tumors, and Mitotic Checkpoint Studies


Triple-Negative Breast Cancer (TNBC) Preclinical Efficacy Studies and Docetaxel Combination Therapy

NTRC 0066-0 is uniquely suited for preclinical studies investigating TTK inhibition in triple-negative breast cancer (TNBC). The compound has demonstrated single-agent oral efficacy in MDA-MB-231 xenografts and, critically, synergistic survival benefit when combined with docetaxel in a genetic mouse model of spontaneous TNBC driven by BRCA1/TP53 inactivation [1]. Researchers evaluating TTK as a therapeutic target in TNBC, or investigating combination strategies with taxanes, should prioritize NTRC 0066-0 due to this validated translational dataset.

CTNNB1-Mutant Cancer Models Requiring Complete Tumor Growth Inhibition

NTRC 0066-0 has demonstrated complete inhibition of tumor growth in xenograft models of CTNNB1 (β-catenin) mutant cell lines [1]. Mutations in CTNNB1 occur at relatively high frequency in endometrial cancer and hepatocellular carcinoma, tumor types known to express elevated TTK levels [2]. For studies exploring synthetic lethality or targeted therapy in Wnt/β-catenin pathway-driven cancers, NTRC 0066-0 offers a validated tool compound with documented efficacy in this genetic context.

Chromosome Instability and Spindle Assembly Checkpoint Mechanistic Studies

NTRC 0066-0 inhibits phosphorylation of TTK substrate proteins at the kinetochore and induces chromosome missegregation in both cell lines and mouse tumors in vivo, providing robust on-target pharmacodynamic biomarkers [1]. In stable aneuploid cells, NTRC 0066-0 treatment induces acute chromosome instability, whereas in chromosomally unstable cell lines, the compound overrides the mitotic checkpoint [2]. This well-characterized mechanistic profile, combined with the compound's low selectivity entropy and solved co-crystal structure (PDB: 5N87), makes NTRC 0066-0 an optimal tool for investigating SAC biology and chromosome segregation fidelity across diverse cellular contexts.

Glioblastoma (GBM) In Vitro Studies with Continuous Exposure Protocols

NTRC 0066-0 efficiently induces glioblastoma (GBM) cell death in vitro following continuous exposure, with IC50 values in the low nanomolar range [1]. Although a disconnect between in vitro and in vivo efficacy has been noted in GBM models, the compound remains a valuable reagent for in vitro mechanistic studies of TTK dependence in glioblastoma, particularly for experiments employing continuous drug exposure protocols that mimic sustained target engagement.

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